molecular formula C10H19Cl3N4O2 B2893196 (S)-1-(oxazol-5-yl)ethanamine trihydrochloride CAS No. 2108417-00-9

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride

Cat. No.: B2893196
CAS No.: 2108417-00-9
M. Wt: 333.64
InChI Key: HGYKBIZKBGUJHE-QDILMJESSA-N
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Description

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride is a chemical compound that features an oxazole ring attached to an ethanamine group. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring

Industrial Production Methods

In industrial settings, the production of (S)-1-(oxazol-5-yl)ethanamine trihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole ring or the ethanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the molecule.

Scientific Research Applications

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-1-(oxazol-5-yl)ethanamine trihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and ethanamine group can interact with enzymes, receptors, or other biomolecules, leading to various biological responses. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(oxazol-5-yl)ethanamine trihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-(oxazol-5-yl)ethanamine: A compound with a similar structure but lacking the stereochemistry and trihydrochloride form.

    5-methyl-1,3-oxazole: A structurally related compound with different functional groups and properties.

Uniqueness

(S)-1-(oxazol-5-yl)ethanamine trihydrochloride is unique due to its specific stereochemistry and the presence of the trihydrochloride form, which can influence its solubility, stability, and biological activities. These features make it a valuable compound for various research applications and distinguish it from other similar compounds.

Properties

IUPAC Name

(1S)-1-(1,3-oxazol-5-yl)ethanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8N2O.3ClH/c2*1-4(6)5-2-7-3-8-5;;;/h2*2-4H,6H2,1H3;3*1H/t2*4-;;;/m00.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYKBIZKBGUJHE-QDILMJESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CO1)N.CC(C1=CN=CO1)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CO1)N.C[C@@H](C1=CN=CO1)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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